(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al
Overview
Description
(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is a diterpenoid compound derived from the clerodane family. Diterpenoids are a class of chemical compounds composed of four isoprene units and are known for their diverse biological activities. This compound is of interest due to its potential pharmacological properties and its presence in various plant species.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al typically involves multiple steps, starting from simpler diterpenoid precursors. The key steps may include:
Oxidation: Introduction of hydroxyl groups at specific positions.
Cyclization: Formation of the lactone ring structure.
Isomerization: Rearrangement of the carbon skeleton to achieve the abeo structure.
Industrial Production Methods
Industrial production of such complex diterpenoids often relies on biotechnological approaches, including the use of plant cell cultures or genetically engineered microorganisms to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce additional functional groups.
Reduction: Reduction reactions can modify the double bonds or carbonyl groups.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its role in plant defense mechanisms.
Medicine: Potential therapeutic agent due to its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of natural product-based pesticides and herbicides.
Mechanism of Action
The mechanism of action of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit inflammatory pathways by blocking key enzymes involved in the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Clerodane Diterpenoids: Other members of the clerodane family with similar structures and biological activities.
Labdane Diterpenoids: Another class of diterpenoids with a different carbon skeleton but similar pharmacological properties.
Uniqueness
(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is unique due to its specific abeo rearrangement and the presence of both hydroxyl and lactone functional groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(3aR,6R,7S,7aR)-7-[2-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-3,3a,6,7-tetramethyl-4,5,6,7a-tetrahydro-1H-indene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-12-5-7-20(4)13(2)15(11-21)9-16(20)19(12,3)8-6-14-10-17(22)24-18(14)23/h10-12,16,18,23H,5-9H2,1-4H3/t12-,16-,18?,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIQEPLIKSMSRT-XLBPYVILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=CC(=O)OC3O)CC(=C2C)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3O)CC(=C2C)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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